1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester
Description
1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester (CAS: 138731-14-3) is a heterocyclic compound featuring an indole core substituted with two carboxylic acid ester groups at positions 2 and 4. Its molecular formula is C₁₂H₁₁NO₄, with a molecular weight of 233.22 g/mol and a purity of ≥96% (commercial grade). The compound exists as a solid under standard conditions and is primarily used in laboratory research as a precursor for synthesizing bioactive molecules or functional materials .
Properties
Molecular Formula |
C12H10NO4- |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
2-ethoxycarbonyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)10-6-8-5-7(11(14)15)3-4-9(8)13-10/h3-6,13H,2H2,1H3,(H,14,15)/p-1 |
InChI Key |
CAVYPAYXEMVXMS-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Selective Esterification Strategies
Selective esterification of the 2-carboxylic acid group in 1H-indole-2,5-dicarboxylic acid requires protection of the 5-carboxylic acid. Common approaches include:
- Protecting Group Chemistry :
- Step 1 : Convert the 5-carboxylic acid to a methyl or tert-butyl ester using reagents like methyl iodide or Boc-anhydride.
- Step 2 : Esterify the 2-carboxylic acid with ethanol under acidic or coupling conditions (e.g., DCC/DMAP).
- Step 3 : Remove the protecting group via hydrolysis or acidic cleavage.
Example from:
A mono-ester intermediate (1H-indole-2,5-dicarboxylic acid 2-ethyl ester) is synthesized before further esterification to the diethyl derivative. However, explicit protocols for isolating the mono-ester are absent.
Diethyl Ester Synthesis: Dominant Methodology
While direct methods for the mono-ester are scarce, the diethyl ester (CAS 127221-02-7) is well-documented. Below are optimized protocols from peer-reviewed sources.
Esterification via Acid-Catalyzed Conditions
Reaction Scheme :
1H-Indole-2,5-dicarboxylic acid → Diethyl 1H-indole-2,5-dicarboxylate
Reagents/Conditions :
- Catalyst : Hydrogen chloride (HCl)
- Solvent : Ethanol
- Temperature : 55°C
- Time : 24 hours
Procedure :
- Suspend 1H-indole-2,5-dicarboxylic acid 2-ethyl ester (20.0 g, 85.75 mmol) in saturated HCl/EtOH (200 mL).
- Stir at 55°C for 24 hours.
- Evaporate in vacuo and freeze-dry from dioxane to yield the diethyl ester (99% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 99% |
| Purity | White powder |
| MS (M+H) | 262.12 |
| ¹H-NMR (DMSO-d₆) | δ 12.23 (s, 1H, H-1), 8.34 (m, 1H, H-4), 7.83 (m, 1H, H-6), 7.49 (m, 1H, H-7), 7.30 (s, 1H, H-3), 4.31 (m, 4H, -OCH₂CH₃), 1.32 (m, 4H, -OCH₂CH₃) |
Alternative Synthesis via Coupling Reactions
Reagents/Conditions :
- Catalyst : Palladium acetate
- Solvent : DMF
- Coupling Agent : BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Procedure :
- React 5-chloroindole-2-carboxylic acid (or derivatives) with amines or other nucleophiles under Pd catalysis.
- Perform subsequent esterification steps to introduce ethyl groups at both 2- and 5-positions.
Example from:
Ethyl 3-acyl-5-chloro-1H-indole-2-carboxylates are synthesized via Friedel-Crafts acylation, followed by hydrolysis and coupling reactions.
Functionalization and Derivative Synthesis
N-Methylation
Reagents/Conditions :
- Base : Sodium hydride (60% suspension)
- Alkylating Agent : Methyl iodide (MeI)
- Solvent : DMF
Procedure :
- Treat diethyl 1H-indole-2,5-dicarboxylate (784 mg, 3.0 mmol) with NaH and MeI in DMF.
- Stir at ambient temperature for 16 hours.
- Isolate the product (1-methyl-diethyl ester) via ethyl acetate extraction (97% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 97% |
| ¹H-NMR (DMSO-d₆) | δ 8.45 (m, 1H, H-4), 8.03 (m, 1H, H-6), 7.40 (m, 1H, H-7), 7.38 (s, 1H, H-3), 4.40 (m, 4H, -OCH₂CH₃), 4.10 (s, 3H, NCH₃), 1.42 (m, 4H, -OCH₂CH₃) |
Analytical Characterization
Spectroscopic Data
Diethyl 1H-Indole-2,5-Dicarboxylate :
| Technique | Data |
|---|---|
| MS | m/z 262.12 (M+H) |
| ¹H-NMR | δ 12.23 (s, 1H, H-1, indole), 8.34 (m, 1H, H-4), 7.83 (m, 1H, H-6), 7.49 (m, 1H, H-7), 7.30 (s, 1H, H-3), 4.31 (m, 4H, -OCH₂CH₃), 1.32 (m, 4H, -OCH₂CH₃) |
| ¹³C-NMR | Data not explicitly reported in sources. |
1-Methyl-Diethyl Ester :
| Technique | Data |
|---|---|
| ¹H-NMR | δ 8.45 (m, 1H, H-4), 8.03 (m, 1H, H-6), 7.40 (m, 1H, H-7), 7.38 (s, 1H, H-3), 4.40 (m, 4H, -OCH₂CH₃), 4.10 (s, 3H, NCH₃), 1.42 (m, 4H, -OCH₂CH₃) |
Comparative Analysis of Synthesis Methods
| Method | Reagents/Conditions | Yield | Purity | Key Steps |
|---|---|---|---|---|
| Acid-Catalyzed | HCl, EtOH, 55°C, 24 h | 99% | White powder | Esterification of mono-ester to diethyl |
| N-Methylation | NaH, MeI, DMF, RT, 16 h | 97% | Yellow oil | Methylation of indole nitrogen |
| Palladium-Catalyzed | Pd(OAc)₂, DMF, BOP | Varies | Depends on product | Coupling reactions for functionalization |
Chemical Reactions Analysis
1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Esterification and Hydrolysis: The ethyl ester group can undergo esterification to form different esters or hydrolysis to revert to the carboxylic acid form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials, dyes, and catalysts due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester involves its interaction with various molecular targets and pathways. The indole core can bind to specific receptors or enzymes, modulating their activity. The carboxylic acid and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs within the Indole Dicarboxylate Family
2-Ethyl 5-Methyl 1H-Indole-2,5-Dicarboxylate (CAS: 884494-66-0)
- Molecular Formula: C₁₃H₁₃NO₄.
- Molecular Weight : 247.25 g/mol.
- Key Differences :
- Substituent at position 5: A methyl ester replaces the carboxylic acid group.
- Impact on reactivity: The methyl ester reduces polarity compared to the free carboxylic acid, enhancing solubility in organic solvents.
- Applications: Used in asymmetric synthesis and as a building block for pharmaceuticals .
| Parameter | 1H-Indole-2,5-dicarboxylic Acid, 2-Ethyl Ester | 2-Ethyl 5-Methyl Indole-2,5-Dicarboxylate |
|---|---|---|
| Molecular Weight | 233.22 g/mol | 247.25 g/mol |
| Substituents at C5 | Carboxylic Acid | Methyl Ester |
| Solubility | Moderate in polar aprotic solvents | Higher in organic solvents |
| CAS Number | 138731-14-3 | 884494-66-0 |
Heterocyclic Dicarboxylate Analogs
Imidazo[1,2-a]pyridine-2,5-dicarboxylic Acid 2-Ethyl Ester 5-Methyl Ester (CAS: 429690-46-0)
- Molecular Formula : C₁₄H₁₅N₂O₄.
- Molecular Weight : 283.28 g/mol.
- Key Differences: Core structure: Imidazopyridine replaces the indole ring. Biological relevance: Imidazopyridines are associated with kinase inhibition and antimicrobial activity, whereas indole derivatives often target neurological or anti-inflammatory pathways. Safety: Classified as non-hazardous for laboratory use .
1H-Imidazole-4,5-dicarboxylic Acid, 1-(2-Oxopropyl)-4-Methyl Ester (CAS: 872874-41-4)
- Molecular Formula : C₉H₉N₂O₅.
- Molecular Weight : 225.18 g/mol.
- Key Differences: Substituents: A ketone-containing side chain at position 1 introduces electrophilic reactivity. Applications: Potential use in coordination chemistry due to its chelating properties .
Aliphatic Dicarboxylate Esters
Diisononyl 1,2-Cyclohexanedicarboxylate (CAS: 166412-78-8)
- Molecular Formula : C₂₆H₄₈O₄.
- Molecular Weight : 424.7 g/mol.
- Key Differences :
Diethyl Pyridine-2,5-dicarboxylate
- Molecular Formula: C₁₀H₁₁NO₄.
- Key Differences :
- Aromatic system: Pyridine ring lacks the nitrogen-containing indole’s π-electron-rich environment.
- Reactivity: Pyridine esters are less nucleophilic, influencing their utility in metal-catalyzed cross-coupling reactions .
Biological Activity
1H-Indole-2,5-dicarboxylic acid, 2-ethyl ester, also known as diethyl 1H-indole-2,5-dicarboxylate (DEIC), is a compound belonging to the indole family. This article provides an in-depth analysis of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
DEIC is characterized by its dual carboxylate groups, enhancing its reactivity and facilitating the formation of various derivatives. This structural feature makes it a valuable precursor for synthesizing biologically active molecules. Indole derivatives, including DEIC, have been extensively studied due to their broad spectrum of biological activities.
Target Interactions
DEIC interacts with multiple biological targets leading to various pharmacological effects:
- Antiviral Activity : Indoles often inhibit viral replication by interfering with viral enzymes or host cell processes. For example, indole derivatives have shown to inhibit HIV integrase activity.
- Anticancer Properties : DEIC exhibits antiproliferative effects against various cancer cell lines. Its mechanism may involve destabilization of microtubules or induction of apoptosis in cancer cells.
- Antimicrobial Effects : The compound has demonstrated activity against a range of pathogens, suggesting potential applications in treating infectious diseases.
Anticancer Activity
Recent studies have highlighted DEIC's potential as an anticancer agent:
- In Vitro Studies : DEIC was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells), demonstrating significant antiproliferative effects with IC50 values ranging from 10 to 33 nM. Flow cytometry analysis revealed that DEIC treatment leads to G2/M phase arrest and apoptosis in treated cells.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 | 10 - 33 | Apoptosis induction, microtubule destabilization |
Antiviral Properties
Research indicates that DEIC may inhibit viral replication:
- HIV Integrase Inhibition : Compounds structurally related to DEIC have shown promise in inhibiting HIV integrase with IC50 values around 32.37 μM. This suggests that DEIC could serve as a scaffold for developing new antiviral agents.
Antimicrobial Potential
DEIC's broad-spectrum antimicrobial activity has been documented, indicating its utility in developing new antibiotics or adjunct therapies for infectious diseases.
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the antiproliferative effects of DEIC on MCF-7 cells and found significant cytotoxicity linked to its ability to disrupt microtubule dynamics and induce apoptosis.
- Antiviral Mechanisms : Research into indole derivatives has identified their role in inhibiting HIV replication through integrase inhibition, suggesting modifications on the indole structure could enhance antiviral potency.
- Antimicrobial Activity : DEIC exhibited activity against various bacterial strains, making it a candidate for further development in antibiotic therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
